molecular formula C15H22BNO4S B6164164 N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide CAS No. 1416367-02-6

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Cat. No.: B6164164
CAS No.: 1416367-02-6
M. Wt: 323.2
InChI Key:
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Description

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide: is a boronic acid derivative with a cyclopropyl group and a sulfonamide moiety

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety profile.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s target and mode of action, it’s challenging to discuss how environmental factors might influence this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The reaction conditions typically require the use of strong bases and coupling agents to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features make it a valuable tool for probing biological systems.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets can be leveraged to develop new drugs or improve existing treatments.

Industry: In industry, the compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in chemical manufacturing processes.

Comparison with Similar Compounds

  • Cyclopropylboronic acid pinacol ester: This compound shares the cyclopropylboronic acid moiety but lacks the sulfonamide group.

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound has a similar structure but with a pyridine ring instead of a benzene ring.

Uniqueness: The uniqueness of N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide lies in its combination of the cyclopropyl group and the sulfonamide moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1416367-02-6

Molecular Formula

C15H22BNO4S

Molecular Weight

323.2

Purity

95

Origin of Product

United States

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